molecular formula C11H14ClN3O2 B1303303 Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate CAS No. 339276-34-5

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Cat. No. B1303303
CAS RN: 339276-34-5
M. Wt: 255.7 g/mol
InChI Key: HPDABTZAYLFFDV-UHFFFAOYSA-N
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Description

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, also known as MCPPC, is a synthetic compound with a wide range of applications in scientific research. MCPPC has been found to have a variety of biological activities, including inhibition of the enzyme acetylcholinesterase, and has been used in a number of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Graphical Synthetic Routes of Vandetanib : Vandetanib synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, highlighting the complexity of synthesizing specific compounds like vandetanib, which may share structural similarities with Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. This process shows the commercial value and potential yield improvements in industrial-scale manufacturing of such compounds (Mi, 2015).

Pharmacological Potential

Chemical Inhibitors of Cytochrome P450 Isoforms : The study on inhibitors of Cytochrome P450 isoforms in human liver microsomes underscores the importance of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms. Compounds structurally related to this compound could potentially serve as selective inhibitors for these enzymes, which play a crucial role in drug metabolism and drug-drug interactions (Khojasteh et al., 2011).

Synthesis and Evaluation of Ligands for D2-like Receptors : Arylcycloalkylamines, including phenyl piperidines, are explored for their potency and selectivity at D2-like receptors, suggesting that derivatives of this compound could be potential candidates for developing antipsychotic agents (Sikazwe et al., 2009).

Drug Development and Clinical Applications

Development of Macozinone for TB Treatment : Macozinone, a compound undergoing clinical studies for tuberculosis treatment, highlights the potential of derivatives of this compound in contributing to the development of new drugs for infectious diseases (Makarov & Mikušová, 2020).

Recent Patents of Dipeptidyl Peptidase IV Inhibitors : The review of patents on DPP IV inhibitors, which are crucial for treating type 2 diabetes mellitus, underscores the significance of structural derivatives in medicinal chemistry for developing new therapeutic agents (Mendieta, Tarragó, & Giralt, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-6-15(7-5-8)10-3-2-9(12)13-14-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDABTZAYLFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377201
Record name Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339276-34-5
Record name Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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